molecular formula C7H5ClN2O5 B13742456 2-Chloromethyl-4,6-dinitrophenol CAS No. 2534-09-0

2-Chloromethyl-4,6-dinitrophenol

Cat. No.: B13742456
CAS No.: 2534-09-0
M. Wt: 232.58 g/mol
InChI Key: QVXSVWNNXWNZSV-UHFFFAOYSA-N
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Description

2-Chloromethyl-4,6-dinitrophenol is an organic compound with the molecular formula C7H5ClN2O5. It is a chlorinated derivative of dinitrophenol, characterized by the presence of a chloromethyl group at the 2-position and nitro groups at the 4- and 6-positions on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloromethyl-4,6-dinitrophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dinitrophenol with formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloromethyl-4,6-dinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a biochemical tool.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-4,6-dinitrophenol involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation by disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and energy expenditure. The molecular targets include enzymes involved in oxidative phosphorylation and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloromethyl-4,6-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2534-09-0

Molecular Formula

C7H5ClN2O5

Molecular Weight

232.58 g/mol

IUPAC Name

2-(chloromethyl)-4,6-dinitrophenol

InChI

InChI=1S/C7H5ClN2O5/c8-3-4-1-5(9(12)13)2-6(7(4)11)10(14)15/h1-2,11H,3H2

InChI Key

QVXSVWNNXWNZSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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